bis(N-Boc)-2-deoxystreptamine

Description

BenchChem offers high-quality bis(N-Boc)-2-deoxystreptamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis(N-Boc)-2-deoxystreptamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

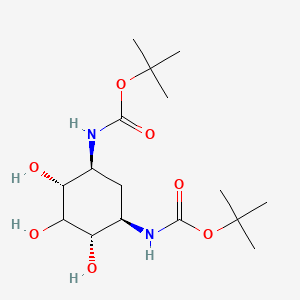

tert-butyl N-[(1R,2S,4R,5S)-2,3,4-trihydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O7/c1-15(2,3)24-13(22)17-8-7-9(11(20)12(21)10(8)19)18-14(23)25-16(4,5)6/h8-12,19-21H,7H2,1-6H3,(H,17,22)(H,18,23)/t8-,9+,10+,11-,12? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADAQTGBCQCVSZ-ZLERWKPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C(C(C1O)O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H](C([C@H]1O)O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to bis(N-Boc)-2-deoxystreptamine: A Cornerstone for Aminoglycoside and RNA-Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Deoxystreptamine and its N-Boc Protected Form

2-Deoxystreptamine (2-DOS) is a C-7 aminocyclitol that forms the central scaffold of a vast array of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin.[1][2][3] These natural products exert their antibacterial effects by binding to the A-site of bacterial 16S ribosomal RNA, thereby disrupting protein synthesis.[4] The inherent affinity of the 2-deoxystreptamine core for RNA has positioned it as a privileged scaffold in the design of novel RNA-targeting molecules for a range of therapeutic applications beyond infectious diseases.[1][5]

However, the polyfunctional nature of 2-deoxystreptamine, with its two amino groups and three hydroxyl groups, necessitates a strategic approach to its chemical manipulation. The selective modification of this scaffold to generate novel derivatives with improved efficacy, reduced toxicity, and the ability to overcome antibiotic resistance mechanisms is a key objective in medicinal chemistry.[6] To this end, the use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[7][8][9] The di-N-Boc protected form of 2-deoxystreptamine, bis(N-Boc)-2-deoxystreptamine, is a crucial intermediate that allows for the selective functionalization of the hydroxyl groups, paving the way for the synthesis of diverse libraries of 2-deoxystreptamine-based compounds.[5][10]

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of bis(N-Boc)-2-deoxystreptamine, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Physicochemical Properties

bis(N-Boc)-2-deoxystreptamine, systematically named di-tert-butyl (1R,2R,3S,5R,6S)-4,5,6-trihydroxycyclohexane-1,3-diyl)dicarbamate, possesses the following chemical structure:

The core of the molecule is the 2-deoxystreptamine ring, a substituted cyclohexane with a specific stereochemistry that is crucial for its biological activity. The two amino groups at the 1 and 3 positions are protected with tert-butyloxycarbonyl (Boc) groups. This protection renders the amino groups unreactive towards many reagents, thereby enabling selective reactions at the hydroxyl groups.

Physicochemical Properties:

| Property | Value | Reference/Justification |

| Molecular Formula | C₁₆H₃₀N₂O₇ | Calculated from the chemical structure. |

| Molecular Weight | 362.42 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical appearance for purified, protected amino compounds. |

| Melting Point | Not definitively reported; likely >200 °C (with decomposition) | The parent compound, 2-deoxystreptamine, has a high melting point. Boc-protected amino acids often have melting points in the range of 75-150°C, but the rigid cyclic structure of 2-DOS would likely increase this. |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water. Insoluble in non-polar organic solvents like hexanes. | General solubility profile for polyhydroxylated, Boc-protected compounds. The presence of multiple hydroxyl groups and the polar carbamate linkages contribute to solubility in polar organic solvents. |

| Stability | Stable under neutral and basic conditions. Sensitive to strong acids. | The Boc protecting group is known to be labile under acidic conditions, leading to its removal.[7][8][9] It is generally stable to a wide range of other reagents and conditions. |

Spectroscopic Characterization

The structural elucidation of bis(N-Boc)-2-deoxystreptamine relies on a combination of spectroscopic techniques. While a complete set of spectra for the unprotected compound is not consistently published, the following provides an expected profile based on the analysis of closely related derivatives and the known spectral characteristics of the functional groups present.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons, the methine protons attached to the nitrogen atoms, and the large singlet for the tert-butyl protons of the Boc groups. The chemical shifts and coupling constants of the cyclohexane protons would be complex due to the rigid chair conformation and multiple stereocenters.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the cyclohexane carbons, the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, and the methyl carbons of the tert-butyl groups. The chemical shifts of the cyclohexane carbons will be indicative of their substitution pattern (CH-OH or CH-NHBoc).[11]

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl groups.

-

N-H stretching: A band around 3300 cm⁻¹ from the carbamate N-H.

-

C-H stretching: Bands below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

-

C=O stretching: A strong absorption band around 1680-1700 cm⁻¹ from the carbonyl group of the Boc protecting group.[12]

-

C-N stretching: Bands in the fingerprint region.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of bis(N-Boc)-2-deoxystreptamine. The expected molecular ion peak would correspond to [M+H]⁺ at m/z 363.42. Other adducts, such as [M+Na]⁺ at m/z 385.40, may also be observed.

Experimental Protocol: Synthesis and Purification of bis(N-Boc)-2-deoxystreptamine

The most common and practical synthesis of bis(N-Boc)-2-deoxystreptamine starts from the readily available aminoglycoside antibiotic, neomycin.[5][13] The synthesis involves a two-step procedure: acidic hydrolysis of neomycin to yield 2-deoxystreptamine, followed by the protection of the amino groups with di-tert-butyl dicarbonate ((Boc)₂O).

Step 1: Acidic Hydrolysis of Neomycin Sulfate to 2-Deoxystreptamine

Causality Behind Experimental Choices: Strong acid hydrolysis is necessary to cleave the glycosidic bonds linking the sugar moieties to the 2-deoxystreptamine core. Refluxing ensures the reaction proceeds to completion.

Materials:

-

Neomycin sulfate

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Dissolve neomycin sulfate in concentrated hydrochloric acid in a round-bottom flask.

-

Heat the mixture to reflux and maintain for a specified period (e.g., 18-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-deoxystreptamine hydrochloride salt. This crude product is typically used directly in the next step without further purification.

Step 2: N-Boc Protection of 2-Deoxystreptamine

Causality Behind Experimental Choices: The reaction is performed under basic conditions (using a base like sodium hydroxide or triethylamine) to deprotonate the amino groups of 2-deoxystreptamine, making them nucleophilic enough to attack the electrophilic carbonyl carbon of the Boc anhydride. A mixed solvent system of dioxane and water is often used to dissolve both the polar 2-deoxystreptamine salt and the less polar Boc anhydride.

Materials:

-

Crude 2-deoxystreptamine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

1,4-Dioxane

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)

Procedure:

-

Dissolve the crude 2-deoxystreptamine hydrochloride in a mixture of 1,4-dioxane and water in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add the base (e.g., a solution of NaOH or Et₃N) dropwise to the stirred solution to adjust the pH to approximately 9-10.

-

Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude bis(N-Boc)-2-deoxystreptamine is typically purified by silica gel column chromatography. The choice of eluent system will depend on the polarity of the impurities. A gradient elution, for example, starting with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 100% ethyl acetate or a mixture of methanol in dichloromethane), is often effective in separating the desired product from starting materials and byproducts. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield bis(N-Boc)-2-deoxystreptamine as a white solid.

Applications in Drug Discovery and Development

bis(N-Boc)-2-deoxystreptamine is a versatile building block for the synthesis of a wide range of biologically active molecules. Its primary application lies in the development of novel aminoglycoside antibiotics and RNA-targeting agents.

1. Synthesis of Novel Aminoglycoside Antibiotics:

The protected hydroxyl groups of bis(N-Boc)-2-deoxystreptamine can be selectively functionalized with various sugar moieties to create novel aminoglycoside analogues.[10][14] This approach allows for the systematic modification of the aminoglycoside structure to:

-

Overcome bacterial resistance: By altering the substitution pattern, it is possible to design aminoglycosides that are no longer recognized by the bacterial enzymes responsible for antibiotic inactivation.

-

Reduce toxicity: Modifications to the 2-deoxystreptamine scaffold can lead to compounds with a more favorable therapeutic window, reducing the ototoxicity and nephrotoxicity associated with traditional aminoglycosides.

-

Expand the antibacterial spectrum: The synthesis of new aminoglycoside derivatives can lead to compounds with activity against a broader range of bacterial pathogens.

2. Development of RNA-Targeting Molecules:

The ability of the 2-deoxystreptamine core to bind to specific RNA structures has spurred its use in the development of molecules that target pathogenic RNAs.[5] By attaching different recognition elements (e.g., peptides, small molecules, or oligonucleotides) to the hydroxyl groups of bis(N-Boc)-2-deoxystreptamine, researchers can create chimeric molecules with high affinity and specificity for their target RNA. This strategy is being explored for the treatment of various diseases, including viral infections and genetic disorders.

Illustrative Synthetic Workflow:

The following diagram, generated using Graphviz, illustrates a general workflow for the utilization of bis(N-Boc)-2-deoxystreptamine in the synthesis of a functionalized 2-deoxystreptamine derivative.

Caption: Synthetic workflow utilizing bis(N-Boc)-2-deoxystreptamine.

Stability and Storage

Proper handling and storage of bis(N-Boc)-2-deoxystreptamine are crucial to maintain its integrity and ensure reproducible experimental results.

-

Stability: The Boc protecting group is generally stable to basic and nucleophilic conditions but is readily cleaved by strong acids.[7][8][9] Therefore, contact with acidic reagents or environments should be avoided during storage and handling unless deprotection is intended. The compound is also expected to be sensitive to high temperatures, which can promote the degradation of the Boc group.

-

Storage: For long-term storage, it is recommended to keep bis(N-Boc)-2-deoxystreptamine in a tightly sealed container in a freezer at -20°C. For short-term use, storage at 2-8°C in a desiccator is acceptable. The compound should be protected from moisture and light. Before use, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.

Conclusion

bis(N-Boc)-2-deoxystreptamine is a fundamentally important synthetic intermediate in the field of medicinal chemistry and drug discovery. Its strategic use allows for the controlled and selective modification of the 2-deoxystreptamine scaffold, a privileged structure for targeting bacterial ribosomes and other RNA molecules. This in-depth technical guide has provided a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and purification, and a discussion of its critical applications. By understanding the principles and methodologies outlined herein, researchers can effectively leverage the potential of bis(N-Boc)-2-deoxystreptamine to develop the next generation of aminoglycoside antibiotics and innovative RNA-targeted therapeutics.

References

- University of Groningen. (2017). Synthesis, spectroscopic characterization, X-ray structure, DFT calculations, and antimicrobial studies. Journal of the Iranian Chemical Society, 15(3), 595-608.

- Synthesis and Biological Evaluation of Modified 2-Deoxystreptamine Dimers. (n.d.). idUS.

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18294-18313.

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (n.d.).

- Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production. (2018). Organic & Biomolecular Chemistry, 16(33), 6014-6022.

- 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin. (2010). Molecules, 15(3), 1489-1503.

- Busscher, G. F., Rutjes, F. P. J. T., & van Delft, F. L. (2005). 2-Deoxystreptamine: central scaffold of aminoglycoside antibiotics. Chemical reviews, 105(3), 775-791.

- Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine. (2024). The Journal of Organic Chemistry, 89(6), 3687-3696.

- An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (2025). Benchchem.

- 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin. (2010). Molecules, 15(3), 1489-1503.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). Molecules, 27(4), 1211.

- †Electronic Supplementary Information (ESI). (2015). The Royal Society of Chemistry.

- 2-Deoxystreptamine-containing aminoglycoside antibiotics: recent advances in the characterization and manipulation of their biosynthetic pathways. (2013).

- N-Boc-1,3-propanediamine = 97.0 GC/NT 75178-96-0. (n.d.). Sigma-Aldrich.

- Supplementary material Table S1 The FTIR spectra of various formul

- 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics†. (2005). Chemical Reviews, 105(3), 775-791.

- 2-Deoxystreptamine-containing aminoglycoside antibiotics: Recent advances in the characterization and manipulation of their biosynthetic pathways. (2013).

- Deoxystreptamine. (n.d.). PubChem.

- FT-IR Spectroscopic Study of 1,3-Diaminopropane Adsorbed on Type A, X and Y Zeolites. (2025).

- PTIR structural comparison of FF and Boc-FF fibrils in D2O. Chemical... (n.d.).

- 2-Deoxystreptamine-containing aminoglycoside antibiotics: recent advances in the characterization and manipulation of their biosynthetic p

- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019). Indonesian Journal of Science & Technology, 4(1), 1-16.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. researchgate.net [researchgate.net]

- 4. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Deoxystreptamine-containing aminoglycoside antibiotics: recent advances in the characterization and manipulation of their biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. idus.us.es [idus.us.es]

- 11. mdpi.com [mdpi.com]

- 12. pure.rug.nl [pure.rug.nl]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

Beyond the Scaffold: The Strategic Utility of Bis(N-Boc)-2-Deoxystreptamine in Aminoglycoside Engineering

[1][2]

Executive Summary: The Chemo-Enzymatic Interface[1][2]

In the development of next-generation aminoglycosides (AGs), the primary bottleneck is not the diversity of sugar appendages, but the rigidity of the central aglycone scaffold: 2-deoxystreptamine (2-DOS) .[1][2] While natural biosynthesis produces 2-DOS via the neo or btr gene clusters, chemical manipulation of this core is required to overcome resistance mechanisms like APH (aminoglycoside phosphotransferases) and AAC (aminoglycoside acetyltransferases).[1][2]

Bis(N-Boc)-2-deoxystreptamine serves as the critical "control node" in this process.[1][2] It is not a natural metabolite; rather, it is a synthetic intermediate that bridges the gap between organic synthesis and metabolic engineering (mutasynthesis ).[1][2] By masking the reactive N1 and N3 amines with tert-butyloxycarbonyl (Boc) groups, researchers can regioselectively modify the C4, C5, or C6 hydroxyls before "feeding" the modified scaffold to biosynthetic mutant strains.[1][2]

This guide details the preparation, strategic modification, and deployment of bis(N-Boc)-2-DOS in mutasynthetic workflows.

The Chemical Logic: Why Boc Protection?

The 2-DOS scaffold is a meso-compound with high polarity and reactivity.[1] Direct modification of the "naked" 2-DOS is chemically promiscuous.[1][2] The bis(N-Boc) derivative offers three distinct advantages:

-

Orthogonality: The carbamate (Boc) moiety is stable to basic conditions often used in glycosylation or alkylation reactions but is easily removed with acid (TFA or HCl), which is compatible with the final preparation steps for bacterial feeding.[1][2]

-

Solubility: Naked 2-DOS is highly polar and difficult to manipulate in organic solvents.[1] The lipophilic Boc groups allow the molecule to be dissolved in DCM, THF, or DMF, facilitating chemical functionalization.[1][2]

-

Purification Handle: When isolating 2-DOS from the degradation of abundant AGs (like Neomycin B), the Boc-protected form allows for easy silica gel chromatography, separating it from polar degradation byproducts.[1][2]

Comparative Data: Protected vs. Naked Scaffold

| Feature | Naked 2-Deoxystreptamine (2-DOS) | Bis(N-Boc)-2-Deoxystreptamine |

| Origin | Biosynthetic (btrS, neo6) or Hydrolysis | Synthetic / Semi-synthetic |

| Solubility | Water, DMSO (Low organic solubility) | DCM, MeOH, EtOAc, DMF |

| Reactivity | Promiscuous (N & O nucleophiles) | O-selective (N is masked) |

| Role | Final Aglycone in Biosynthesis | Intermediate for Mutasynthesis |

| Feeding State | Active (Must be fed in this form) | Inactive (Must be deprotected) |

Workflow Visualization: The Mutasynthesis Cycle

The following diagram illustrates how bis(N-Boc)-2-DOS is used to hijack the natural biosynthetic machinery of Streptomyces or Micromonospora.

Figure 1: The strategic position of Bis(N-Boc)-2-DOS in the generation of novel aminoglycosides via mutasynthesis.

Technical Protocols

Protocol A: Preparation of Bis(N-Boc)-2-DOS from Neomycin

Rationale: Total synthesis is expensive.[1][2] Degradation of Neomycin B is the industry standard for obtaining the scaffold.[1][2]

Reagents: Neomycin B sulfate, Conc.[1][2] HCl, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Methanol.[1][2]

-

Hydrolysis: Dissolve Neomycin B (10 g) in concentrated HCl (100 mL). Reflux for 14 hours. This cleaves the glycosidic bonds, releasing furanoses and the 2-DOS core.[1][2]

-

Concentration: Concentrate the solution in vacuo to a dark syrup. Co-evaporate with water (3x) to remove excess HCl.[1][2]

-

Boc-Protection: Redissolve the crude residue in a mixture of Water:Dioxane (1:1, 100 mL). Adjust pH to ~9 using TEA. Add Boc₂O (3.0 equivalents relative to diamine).[1][2] Stir at room temperature for 12 hours.

-

Workup: Evaporate dioxane. Extract the aqueous phase with Ethyl Acetate (3x).[1][2] The bis(N-Boc)-2-DOS will partition into the organic phase.[1][2]

-

Purification: Dry over Na₂SO₄ and purify via flash column chromatography (DCM:MeOH 95:5).

Protocol B: Activation and Feeding (Mutasynthesis)

Critical Step: The bacteria cannot process the Boc group.[1][2] You must deprotect before feeding, but you must not kill the bacteria with residual acid.[1][2]

-

Deprotection: Dissolve purified Bis(N-Boc)-2-DOS (or its modified analogue) in DCM. Add Trifluoroacetic acid (TFA) (1:1 ratio).[1][2] Stir for 1 hour until TLC indicates complete loss of the Boc-protected spot.[1][2]

-

Lyophilization: Remove solvent and excess TFA under reduced pressure.[1][2] Redissolve in water and lyophilize (freeze-dry) to remove trace acid. Repeat twice.

-

Neutralization (Crucial):

-

Feeding:

Mechanistic Insight: Overcoming Resistance

The utility of this intermediate extends to designing drugs that evade resistance.[1][2][3]

-

N-Alkylation: By alkylating the nitrogen atoms while they are Boc-protected (using NaH and alkyl halides), researchers generate N-alkylated 2-DOS.[1][2] After deprotection and feeding, the resulting aminoglycosides often show reduced affinity for AAC(3) (Aminoglycoside Acetyltransferases).[1][2]

-

C-Modification: The Boc groups allow for selective oxidation of the C5 hydroxyl to a ketone, followed by reductive amination or alkylation.[1][2] This can prevent phosphorylation by APH(3') enzymes.[1][2][4]

References

-

Radboud Repository. (2021).[1][2] 2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics. [Link][1][2][5][6]

-

Royal Society of Chemistry. (2008).[1][2] A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS).[1][2][3] Organic & Biomolecular Chemistry.[1][2][3][5][7][8] [Link]

-

National Institutes of Health (PMC). (2013).[1][2] 2-Deoxystreptamine-containing aminoglycoside antibiotics: recent advances in the characterization and manipulation of their biosynthetic pathways. [Link]

-

American Chemical Society. (2024).[1][2] Practical Synthesis from Streptomycin and Regioselective Partial Deprotections.[1][2] Journal of Organic Chemistry.[1][2] [Link][1][2]

-

American Society for Microbiology. (1991).[1][2] Enzymatic Synthesis of Aminoglycoside Antibiotics.[1][2][5][7] Journal of Bacteriology.[1][2] [Link][1][2]

Sources

- 1. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.asm.org [journals.asm.org]

- 8. pubs.acs.org [pubs.acs.org]

The 2-Deoxystreptamine (2-DOS) Renaissance: From Ribosomal Binding to RNA-Targeting Therapeutics

Topic: 2-Deoxystreptamine Scaffold Versatility in Medicinal Chemistry Content Type: Technical Guide / Whitepaper

Executive Summary

The 2-deoxystreptamine (2-DOS) ring is the privileged pharmacophore at the heart of the aminoglycoside class of antibiotics.[1] Historically restricted to antibacterial development due to nephrotoxicity and ototoxicity concerns, this rigid, polyaminated scaffold is undergoing a medicinal chemistry renaissance.[2] Its unique ability to recognize RNA structural motifs—specifically the major groove of A-form helices and non-canonical base pairs—has repositioned 2-DOS as a premier scaffold for targeting non-ribosomal RNA, treating genetic nonsense mutations, and developing amphiphilic antifungal agents.[2] This guide details the structural logic, synthetic access, and therapeutic expansion of the 2-DOS core.[2]

Part 1: Structural & Pharmacophore Analysis[2]

The Rigid Chair Architecture

The versatility of 2-DOS stems from its conformationally rigid 1,3-diamino-4,5,6-trihydroxycyclohexane structure.[2] Unlike flexible peptide scaffolds, 2-DOS maintains a stable chair conformation that pre-organizes its functional groups for high-affinity binding.

-

Electrostatic Anchoring: At physiological pH, the amino groups at positions N1 and N3 are protonated (

).[2] These ammonium cations act as electrostatic anchors, engaging the negatively charged phosphate backbone of RNA.[2] -

Hydrogen Bond Network: The hydroxyl groups (particularly at C4 and C6) serve as H-bond donors/acceptors, allowing for specific recognition of nucleobases, such as the Hoogsteen face of guanine in G-U wobble pairs.[2]

Mechanism of RNA Recognition

The "promiscuity" of aminoglycosides is often a critique, but in modern medicinal chemistry, it is a feature.[2] 2-DOS derivatives do not bind RNA sequences randomly; they recognize structural topography .

-

The A-Site Paradigm: In bacterial 16S rRNA, 2-DOS binds the decoding A-site by displacing nucleotides A1492 and A1493, locking the ribosome in a "high-affinity" state that accepts non-cognate tRNAs.[2]

-

Eukaryotic Readthrough (ELX-02): Chiral modifications to the 2-DOS ring (e.g., C5-alkylation) can tune selectivity toward eukaryotic cytosolic ribosomes over mitochondrial ribosomes, reducing toxicity while enabling the readthrough of Premature Termination Codons (PTCs) in diseases like Cystic Fibrosis.[2]

Visualization: The SAR Logic of 2-DOS

The following diagram illustrates the Structure-Activity Relationship (SAR) flow from the core scaffold to diverse therapeutic outputs.

Caption: SAR pathway mapping 2-DOS structural features to specific biological targets and therapeutic outcomes.

Part 2: Synthetic Strategies & Versatility

Sources of the Scaffold

While total synthesis from D-glucosamine or quinic acid is possible, it is often inefficient for library generation.[2] The preferred route for medicinal chemists is semi-synthesis via degradation of natural products .

-

Neomycin B

Neamine: Acid hydrolysis cleaves the flexible ribose rings, leaving the pseudo-disaccharide Neamine.[2] -

Neamine

2-DOS: Further hydrolysis isolates the core 2-DOS, though Neamine itself is often used as the "expanded" scaffold.

The Challenge of Polarity

2-DOS is highly polar and water-soluble, making traditional organic synthesis (silica chromatography, organic solvents) difficult.[2]

-

Solution: Global protection of amines (as Boc or Cbz) and hydroxyls (as Acetals or Benzyl ethers) renders the scaffold lipophilic, allowing for standard purification techniques.[2]

Emerging Class: Amphiphilic Aminoglycosides (AAGs)

By attaching hydrophobic alkyl or aryl chains to the hydroxyl positions (O-alkylation) of the 2-DOS core, chemists create cationic amphiphiles. These compounds switch mechanism from RNA binding to fungal membrane disruption , effectively repurposing the scaffold for antifungal applications (e.g., K20, FG08).[2]

Part 3: Experimental Protocols

Protocol A: Isolation and "Click-Ready" Functionalization of 2-DOS

Objective: Create a 5-O-propargyl-2-deoxystreptamine scaffold suitable for generating libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents: Neomycin B sulfate,

Workflow:

-

Hydrolysis to 2-DOS:

-

Dissolve Neomycin B (10 g) in 48% HBr (100 mL). Reflux for 16 hours.

-

Cool and precipitate with ethanol. Filter the solid 2-DOS dihydrobromide.

-

Validation: Check by TLC (n-butanol/ethanol/chloroform/17%

4:5:2:5). Stains with ninhydrin.

-

-

N-Protection (Boc):

-

Regioselective O-Alkylation (The "Click" Handle):

-

Note: The C5-OH is the most reactive hydroxyl due to the axial/equatorial arrangement and lack of steric hindrance compared to C4/C6.

-

Dissolve N-protected intermediate in dry DMF at 0°C.

-

Add NaH (1.1 eq, 60% dispersion). Stir 30 min.

-

Add Propargyl bromide (1.1 eq). Warm to RT and stir 4 hours.

-

Quench with

.[2] Extract with EtOAc.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

-

Library Generation (General):

-

React the 5-O-propargyl core with various organic azides (R-

) using

-

Protocol B: FRET-Based RNA Binding Assay

Objective: Determine the binding affinity (

-

RNA Labeling: Purchase RNA oligonucleotide labeled with a fluorophore (e.g., Cy3) at the 5'-end and a quencher (e.g., Cy5 or BHQ) at the 3'-end.[2]

-

Annealing: Heat RNA (50 nM) in binding buffer (20 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM

) to 90°C for 2 min, then cool slowly to RT to ensure proper hairpin formation. -

Titration:

-

Dispense 50 nM RNA into a 96-well black plate.

-

Add increasing concentrations of the 2-DOS derivative (0.1 nM to 100

M).

-

-

Measurement:

-

Excite the donor fluorophore (Cy3) at 550 nm.[2]

-

Measure emission at donor (570 nm) and acceptor (670 nm) wavelengths.[2]

-

Logic: Binding of the rigid 2-DOS scaffold typically stabilizes the RNA structure or induces a conformational change that alters the distance between donor and quencher, changing the FRET efficiency.[2]

-

-

Data Fitting: Plot FRET efficiency vs. [Drug] and fit to a one-site binding model to calculate

.

Part 4: Comparative Data & Therapeutic Versatility[2]

The following table highlights how minor modifications to the 2-DOS core drastically shift biological activity.

| Compound Class | Modification to 2-DOS Core | Primary Target | Therapeutic Indication | Key Ref |

| Neomycin B | 4,5-disubstituted (Ribose/Neamine) | Bacterial 16S rRNA (A-site) | Antibacterial (Gram -) | [1] |

| ELX-02 (NB124) | C5-chiral alkylation | Eukaryotic Ribosome (Decoding) | Cystic Fibrosis (G542X) | [2, 3] |

| K20 | Amphiphilic (C8 alkyl chain) | Fungal Plasma Membrane | Antifungal (Cryptococcus) | [4] |

| Arginine-DOS | Guanidinylation of amines | HIV TAR RNA | Antiviral (HIV) | [5] |

Visualizing the Synthetic Workflow

The following diagram outlines the conversion of Neomycin into a versatile library scaffold.

Caption: Step-wise degradation and reconstruction of Neomycin into specialized therapeutic libraries.

References

-

Hermann, T., & Westhof, E. (1998).[2] RNA as a drug target: chemical strategies for the design of selective molecular ligands. Current Opinion in Biotechnology. Link

-

Leubitz, A., et al. (2019).[2] ELX-02 Generates Protein via Premature Stop Codon Read-Through without Inducing Native Stop Codon Read-Through Proteins.[4] Journal of Pharmacology and Experimental Therapeutics. Link

-

Eloxx Pharmaceuticals. (2020). ELX-02: an investigational read-through agent for the treatment of nonsense mutation-related genetic disease.[4][5][6][7] Expert Opinion on Investigational Drugs. Link

-

Chang, C. W., et al. (2014).[2][8] Antifungal Amphiphilic Aminoglycosides.[8][9][10] Future Medicinal Chemistry. Link

-

Luedtke, N. W., et al. (2003).[2] RNA-ligand interactions: affinity and specificity of aminoglycoside dimers and acridine conjugates to the HIV-1 Rev response element. Biochemistry. Link[2]

Sources

- 1. Sequence-specific recognition of the major groove of RNA by deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin [mdpi.com]

- 4. eloxxpharma.com [eloxxpharma.com]

- 5. eloxxpharma.com [eloxxpharma.com]

- 6. tandfonline.com [tandfonline.com]

- 7. ELX-02: an investigational read-through agent for the treatment of nonsense mutation-related genetic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal amphiphilic aminoglycoside K20: bioactivities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antifungal Amphiphilic Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical History of 2-Deoxystreptamine in Antibiotic Research

A Senior Application Scientist's Guide to the Evolution of Aminoglycoside Antibiotics

Introduction: The Centrality of a Humble Aminocyclitol

In the grand narrative of antibiotic discovery and the perpetual arms race against bacterial resistance, few molecular scaffolds have demonstrated the enduring significance of 2-deoxystreptamine (2-DOS). This deceptively simple 1,3-diaminocyclitol forms the core of the vast and clinically vital family of aminoglycoside antibiotics.[1][2] For decades, these potent, broad-spectrum agents have been a cornerstone in the treatment of serious Gram-negative bacterial infections.[3] This guide provides a technical deep-dive into the history of 2-DOS derivatives, tracing their journey from groundbreaking natural products to rationally designed weapons against multidrug-resistant pathogens. We will explore the fundamental mechanism of action, the biochemical intricacies of bacterial resistance, and the clever chemical strategies employed to preserve the efficacy of this remarkable antibiotic class.

The Dawn of an Era: Naturally Occurring 2-DOS Antibiotics

The story of 2-deoxystreptamine in medicine begins not with its isolation, but with the discovery of the antibiotics that carry it. Following the pioneering discovery of streptomycin, which contains a related streptidine core, the 1940s and 1950s heralded the arrival of the first 2-DOS-containing aminoglycosides.[4] These natural products, primarily isolated from Streptomyces and Micromonospora species, demonstrated remarkable potency against a wide range of bacteria.[1]

Key early discoveries included:

-

Neomycin (1949): Isolated from Streptomyces fradiae, neomycin is a 4,5-disubstituted 2-DOS derivative with broad-spectrum activity.

-

Kanamycin (1957): Discovered in Streptomyces kanamyceticus, kanamycin, a 4,6-disubstituted 2-DOS derivative, became a crucial tool in treating severe infections.

-

Gentamicin (1963): Produced by Micromonospora purpurea, the gentamicin complex offered superior activity against Pseudomonas aeruginosa.

These first-generation aminoglycosides established the clinical importance of the 2-DOS scaffold and spurred further research into this promising class of antibiotics.

Unraveling the Mechanism: A Ribosomal Assault

The bactericidal power of 2-DOS derivatives lies in their ability to disrupt protein synthesis with high precision. Aminoglycosides bind to the A-site of the 16S rRNA within the 30S ribosomal subunit.[3][5][6] This interaction, driven by the polycationic nature of the amino groups on the 2-DOS core and its appended sugars, induces mistranslation of the mRNA codon and inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site.[4][7] The resulting aberrant proteins can compromise the integrity of the bacterial cell membrane, leading to cell death.[4]

Figure 2: Enzymatic inactivation of 2-DOS aminoglycosides.

The Rise of the Semisynthetics: Outsmarting Resistance

The growing threat of aminoglycoside resistance prompted a new wave of research focused on creating derivatives that could evade enzymatic modification. This led to the development of semisynthetic 2-DOS antibiotics, where the natural product scaffold is chemically modified to block the sites of AME activity.

Amikacin: A Landmark Achievement

A pivotal moment in this endeavor was the synthesis of amikacin in the 1970s. Derived from kanamycin A, amikacin features an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain acylated to the C-1 amino group of the 2-DOS ring. [8][9]This modification sterically hinders the approach of many AMEs, making amikacin resistant to a broader range of modifying enzymes than its predecessors. [6][9]Amikacin exhibits excellent activity against many Gram-negative bacilli, including Pseudomonas aeruginosa and Acinetobacter baumannii, that are resistant to other aminoglycosides. [8][10]

Plazomicin: A Modern Solution to a Modern Problem

More recently, the challenge of multidrug-resistant organisms, particularly carbapenem-resistant Enterobacteriaceae (CRE), spurred the development of plazomicin. [11]Approved in 2018, plazomicin is a semisynthetic derivative of sisomicin. [5]It incorporates the L-HABA side chain at the C-1 position, similar to amikacin, and a hydroxyethyl group at the C-6' position. [5]These dual modifications provide protection against a wide array of AMEs, rendering plazomicin active against many contemporary multidrug-resistant isolates. [5][11][12]

| Antibiotic | 2-DOS Substitution | Key Modification(s) | Activity Against Resistant Strains |

|---|---|---|---|

| Kanamycin | 4,6-disubstituted | - | Susceptible to many AMEs |

| Gentamicin | 4,6-disubstituted | - | Susceptible to several AMEs |

| Amikacin | 4,6-disubstituted | L-HABA at C-1 | Resistant to many AMEs that inactivate kanamycin and gentamicin [6][9] |

| Plazomicin | 4,6-disubstituted | L-HABA at C-1 and hydroxyethyl at C-6' | Broadly active against strains with AMEs, including many CRE [5][11][13]|

Experimental Protocol: Evaluating the Efficacy of Novel 2-DOS Derivatives

A crucial step in the development of new aminoglycosides is the determination of their in vitro activity against a panel of clinically relevant bacterial strains, including those with known resistance mechanisms. The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of a novel 2-DOS derivative that inhibits the visible growth of a bacterial isolate.

Materials:

-

Novel 2-DOS derivative stock solution of known concentration.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Bacterial inoculum standardized to a 0.5 McFarland standard.

-

Positive control antibiotic (e.g., amikacin).

-

Negative control (broth only).

-

Incubator (35°C ± 2°C).

-

Spectrophotometer or plate reader (optional).

Procedure:

-

Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the novel 2-DOS derivative in CAMHB. The final volume in each well should be 50 µL. Also, prepare serial dilutions of the positive control antibiotic in a separate set of wells.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only CAMHB and inoculum). A well with only CAMHB should serve as a sterility control.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. The results can also be read using a plate reader to measure optical density.

The Future of 2-DOS Derivatives: A Continuing Evolution

The history of 2-deoxystreptamine derivatives in antibiotic research is a testament to the power of medicinal chemistry to adapt to evolving clinical challenges. From their natural origins to the rationally designed semisynthetics of today, these molecules have saved countless lives. However, the threat of antibiotic resistance is ever-present. The emergence of resistance to even the newer agents, such as through the action of 16S rRNA methyltransferases which can confer resistance to plazomicin, underscores the need for continued innovation. [12][14] Future research in this field will likely focus on:

-

Novel Modifications: Exploring new chemical modifications to the 2-DOS scaffold and its appended sugars to overcome emerging resistance mechanisms. [15]* Hybrid Antibiotics: Conjugating 2-DOS derivatives with other classes of antibiotics or with molecules that inhibit resistance mechanisms. [16]* Targeting RNA: Leveraging the RNA-binding properties of the 2-DOS core to develop agents that target other essential bacterial RNAs or even viral and human RNAs for therapeutic purposes. [17] The 2-deoxystreptamine scaffold, with its rich history and proven therapeutic value, will undoubtedly remain a central player in the ongoing quest for new and effective antimicrobial agents.

References

-

Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC. (URL: [Link])

-

Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity | ACS Infectious Diseases - ACS Publications. (URL: [Link])

-

A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold for the development of novel aminoglycoside antibiotic derivatives against bacterial resistance - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Enzymatic Synthesis of Aminoglycoside Antibiotics: Novel Adenosylmethionine:2-Deoxystreptamine N-Methyltransferase Activities in Hygromycin B- and Spectinomycin-Producing Streptomyces spp. and Uses of the Methylated Products - ASM Journals. (URL: [Link])

-

Amikacin | C22H43N5O13 - PubChem. (URL: [Link])

-

Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC. (URL: [Link])

-

Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity - PMC. (URL: [Link])

-

2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics† - Radboud Repository. (URL: [Link])

-

Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PubMed Central. (URL: [Link])

-

Aminoglycoside - Wikipedia. (URL: [Link])

-

Full article: Synthesis of Protected EPI‐2‐Deoxystreptamine and Analogs - Taylor & Francis. (URL: [Link])

-

Plazomicin: A Novel Aminoglycoside | Contagion Live. (URL: [Link])

-

Structural basis for plazomicin antibiotic action and resistance - ResearchGate. (URL: [Link])

-

Representative members of the 2-deoxystreptamine aminoglycoside classes... - ResearchGate. (URL: [Link])

-

2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC. (URL: [Link])

-

Biosynthesis of 2-Deoxystreptamine-Containing Aminoglycoside Antibiotics - ResearchGate. (URL: [Link])

-

2-deoxystreptamine-containing aminoglycoside antibiotics: recent advances in the characterization and manipulation of their biosynthetic pathways - PubMed. (URL: [Link])

-

Amikacin | Johns Hopkins ABX Guide. (URL: [Link])

-

Plazomicin Is Active Against Metallo-β-Lactamase-Producing Enterobacteriaceae - PMC. (URL: [Link])

-

Plazomicin—a New Aminoglycoside—for Treating Complicated Urinary Tract Infections - JOURNAL OF BACTERIOLOGY AND VIROLOGY. (URL: [Link])

-

Mechanisms of action of aminoglycoside antibiotics in eucaryotic protein synthesis | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

-

Amikacin - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

Amikacin - Wikipedia. (URL: [Link])

-

(PDF) Amikacin: Uses, Resistance, and Prospects for Inhibition - ResearchGate. (URL: [Link])

-

Dissociation of antibacterial activity and aminoglycoside ototoxicity in the 4-monosubstituted 2-deoxystreptamine apramycin | PNAS. (URL: [Link])

-

Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - RSC Publishing. (URL: [Link])

-

[PDF] 2-Deoxystreptamine: central scaffold of aminoglycoside antibiotics. | Semantic Scholar. (URL: [Link])

-

Uppsala University scientists discover new class of drugs to combat antibiotic resistance. (URL: [Link])

-

2-Deoxystreptamine-containing aminoglycoside antibiotics: Recent advances in the characterization and manipulation of their biosynthetic pathways - RSC Publishing. (URL: [Link])

-

Aminoglycosides: An Overview - PMC. (URL: [Link])

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoglycoside - Wikipedia [en.wikipedia.org]

- 5. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amikacin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. Amikacin - Wikipedia [en.wikipedia.org]

- 8. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. contagionlive.com [contagionlive.com]

- 12. Plazomicin Is Active Against Metallo-β-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plazomicin—a New Aminoglycoside—for Treating Complicated Urinary Tract Infections [journal-jbv.apub.kr]

- 14. Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Comparative Synthesis of Streptamine vs. 2-Deoxystreptamine Protected Intermediates

Executive Summary

This guide provides a technical analysis of the synthetic divergence between Streptamine and 2-Deoxystreptamine (2-DOS) . While both are meso-aminocyclitols serving as the pharmacophore scaffolds for aminoglycoside antibiotics, the presence of the C2-hydroxyl group in streptamine fundamentally alters protection strategies, conformational stability, and desymmetrization logic compared to the C2-methylene of 2-DOS.

This document details the isolation, orthogonal protection, and desymmetrization of these scaffolds, providing researchers with reproducible protocols for generating versatile intermediates.[1]

Structural & Electronic Divergence

The core difference lies at the C2 position. This single substitution dictates the entire synthetic strategy.

| Feature | Streptamine | 2-Deoxystreptamine (2-DOS) |

| Structure | 1,3-diamino-2,4,5,6-tetrahydroxycyclohexane | 1,3-diamino-4,5,6-trihydroxycyclohexane |

| C2 Substituent | Hydroxyl (-OH) | Hydrogen (-H, Methylene) |

| Symmetry | Meso (Plane of symmetry through C2-C5) | Meso (Plane of symmetry through C2-C5) |

| Electronic Effect | C2-OH is electron-withdrawing; capable of H-bonding to N1/N3. | C2-H is electronically neutral; no intramolecular H-bonding. |

| Neighboring Group | C2-OH/OR can participate in reactions at C1/C3 (NGP). | No NGP possible from C2. |

| Conformation | Rigid 4C1 chair favored to keep substituents equatorial. | More flexible; 4C1 still favored but lower barrier to distortion. |

| Primary Source | Degradation of Streptomycin.[1] | Degradation of Neomycin/Paromomycin.[2] |

The "C2-Anchor" Effect

In streptamine, the C2-hydroxyl serves as a "locking" mechanism. It forces specific conformations via hydrogen bonding with the adjacent amino groups (N1/N3). In synthetic schemes, the C2-OH must often be protected first or simultaneously with other hydroxyls to prevent migration of protecting groups from N1/N3 to O2 via a cyclic carbamate intermediate. 2-DOS lacks this complication, allowing for more aggressive N-protection conditions.

Strategic Protection Logic

2-Deoxystreptamine (2-DOS) Strategy

The industry standard for 2-DOS involves orthogonal protection :

-

Nitrogen First: The amino groups are the most nucleophilic. They are typically protected as Carbamates (Boc, Cbz) or Azides.

-

Oxygen Second: The three hydroxyl groups (C4, C5, C6) are then differentiated.

-

Desymmetrization: Because 2-DOS is meso, distinguishing O4 from O6 (or N1 from N3) requires a chiral auxiliary or enzymatic step.

Streptamine Strategy

Streptamine requires a steric-aware strategy :

-

Global Protection: Often easier to per-acetylate or per-benzoylate initially due to the high density of functional groups.

-

Selective Deprotection: The C2-OH is sterically crowded (flanked by two amines). Regioselective hydrolysis often exposes the C2-OH or C5-OH while leaving amines protected.

-

Cyclic Carbamates: The C2-OH and C1/C3-NH₂ proximity allows for the formation of stable cyclic carbamates (oxazolidinones), which simultaneously protect N and O and lock the conformation.

Experimental Protocols

Protocol A: Isolation and Protection of 2-DOS from Neomycin

Rationale: Total synthesis of 2-DOS is inefficient. Acidic degradation of Neomycin B is the standard access route.

Reagents:

-

Neomycin B Sulfate

-

Concentrated HCl[3]

-

Methanol (MeOH)

-

Triethylamine (Et₃N)

-

Benzyl chloroformate (Cbz-Cl)

Step-by-Step Workflow:

-

Hydrolysis to 2-DOS:

-

Dissolve Neomycin B (10 g) in concentrated HCl (40 mL).

-

Reflux at 95°C for 18 hours. Mechanism: Cleaves all glycosidic bonds.

-

Cool to 0°C. The 2-DOS dihydrochloride salt precipitates.

-

Filter and wash with cold ethanol. Recrystallize from water/ethanol.

-

Yield: ~90% as dihydrochloride salt.

-

-

N-Protection (N,N'-di-Cbz-2-DOS):

-

Suspend 2-DOS·2HCl (2.0 g) in water/acetone (1:1, 40 mL).

-

Add Na₂CO₃ (4 equiv) to adjust pH to ~9.

-

Add Cbz-Cl (2.5 equiv) dropwise at 0°C.

-

Stir at RT for 12 hours. The product precipitates as a white solid.[3]

-

Filter, wash with water and ether.

-

Result: 1,3-di-N-Cbz-2-deoxystreptamine (Racemic/Meso).

-

Validation:

-

1H NMR (DMSO-d6): Look for the diagnostic C2-methylene signal at

~1.2-1.4 ppm (axial/equatorial split). -

Mass Spec: Confirm M+H corresponding to the di-Cbz adduct.

Protocol B: Preparation of Protected Streptamine from Streptomycin

Rationale: Streptomycin provides the pre-formed streptamine core. The challenge is removing the streptose sugar without destroying the scaffold.

Reagents:

Step-by-Step Workflow:

-

Hydrazinolysis (Sugar Cleavage):

-

Dissolve Streptomycin (5 g) in hydrazine hydrate (30 mL).

-

Reflux for 24 hours. Mechanism: Hydrazine cleaves the glycosidic linkage and converts the guanidines to amines.

-

Evaporate hydrazine under reduced pressure (Caution: Fume hood).

-

The residue contains crude streptamine.

-

-

Global Acetylation (Purification Strategy):

-

Suspend crude residue in Pyridine (20 mL) and Acetic Anhydride (20 mL).

-

Stir at RT for 24 hours.

-

Pour into ice water. The octa-acetyl-streptamine precipitates.

-

Recrystallize from Ethanol.

-

-

Selective De-O-acetylation:

-

Dissolve peracetylated intermediate in MeOH.

-

Add NaOMe (0.1 equiv) at 0°C. Monitor by TLC.

-

Stop condition: The O-acetyl groups cleave faster than N-acetyl groups. Quench with acidic resin when N,N'-diacetyl-streptamine is observed.

-

Visualization of Pathways

Diagram 1: 2-Deoxystreptamine Generation & Protection

This workflow illustrates the degradation of Neomycin and subsequent orthogonal protection.

Caption: Conversion of Neomycin B to the versatile N,N'-di-Cbz-2-deoxystreptamine scaffold.

Diagram 2: Desymmetrization Logic

Both intermediates are meso.[1] To synthesize active antibiotics (which are chiral), one must break the symmetry.

Caption: Strategies to resolve the meso-symmetry of the 2-DOS core for asymmetric synthesis.

Stability & Troubleshooting

| Issue | Cause | Solution |

| Low Solubility | Aminocyclitols are highly polar. | Perform reactions in water/dioxane or water/acetone mixtures. Use resin-bound reagents for workup. |

| N vs O Selectivity | Over-acylation of hydroxyls during N-protection. | Maintain pH ~8-9. Do not use strong bases (NaOH) with acyl chlorides; use carbonates. |

| Carbamate Migration | In Streptamine, Cbz/Boc can migrate from N to C2-O. | Keep the C2-OH protected (e.g., as an acetate) if basic conditions are required later. |

| Incomplete Hydrolysis | Neomycin degradation yields Neamine (partial hydrolysis). | Ensure concentrated HCl and reflux temperatures are maintained for >12h. Check MS for m/z 323 (Neamine) vs 163 (2-DOS). |

References

-

Busscher, G. F., et al. (2005).[4] "2-Deoxystreptamine: Central Scaffold of Aminoglycoside Antibiotics."[5][6][7][8] Chemical Reviews, 105(3), 775–803.[4]

-

Bauder, C. (2008).[5] "A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS)." Organic & Biomolecular Chemistry, 6, 2952-2960.[7]

-

Kuehl, F. A., et al. (1947). "Streptomyces Antibiotics.[1][4][9] XIV. The Degradation of Streptomycin to Streptamine." Journal of the American Chemical Society, 69(5), 1234.

-

Dornan, M. H., et al. (2024). "Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of Streptamine." The Journal of Organic Chemistry, 89.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. semanticscholar.org [semanticscholar.org]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. researchgate.net [researchgate.net]

- 8. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of bis(N-Boc)-2-deoxystreptamine in Organic Solvents

Introduction

Bis(N-Boc)-2-deoxystreptamine is a pivotal intermediate in the synthesis of a diverse array of chemical entities, most notably in the development of novel aminoglycoside antibiotics and other bioactive molecules. The strategic placement of the bulky and lipophilic tert-butyloxycarbonyl (Boc) protecting groups on the amine functionalities of the 2-deoxystreptamine core dramatically alters its physicochemical properties, particularly its solubility. A comprehensive understanding of its solubility profile in various organic solvents is paramount for researchers and drug development professionals. This knowledge directly informs critical process decisions, including the selection of appropriate solvent systems for chemical reactions, purification strategies such as column chromatography and recrystallization, and formulation development.

This technical guide provides an in-depth analysis of the solubility characteristics of bis(N-Boc)-2-deoxystreptamine. We will delve into the theoretical principles governing its solubility, present an inferred solubility profile based on documented synthetic and purification procedures, and provide a detailed experimental protocol for the quantitative determination of its solubility.

I. Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (bis(N-Boc)-2-deoxystreptamine) and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.

The structure of bis(N-Boc)-2-deoxystreptamine possesses distinct regions with differing polarities:

-

Nonpolar Regions: The two large, sterically hindering tert-butyl groups of the Boc protectors are highly lipophilic and contribute to the molecule's affinity for nonpolar solvents.

-

Polar Regions: The carbamate linkages, the free hydroxyl groups on the cyclohexane ring, and the potential for hydrogen bonding impart a degree of polarity to the molecule.

Therefore, the solubility of bis(N-Boc)-2-deoxystreptamine is a balance between these competing characteristics. It is expected to be most soluble in solvents that can effectively interact with both its nonpolar and polar functionalities.

The Role of Solvent Parameters

-

Polarity: Solvents are broadly classified as nonpolar, polar aprotic, and polar protic.[1][2] The polarity of a solvent, often quantified by its dielectric constant or a relative polarity index, determines its ability to solvate charged or polar molecules.[3][4]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is a critical factor in dissolving molecules with hydrogen bonding capabilities, such as the hydroxyl groups in bis(N-Boc)-2-deoxystreptamine.[5][6] Protic solvents (e.g., alcohols) can donate hydrogen bonds, while aprotic solvents (e.g., acetone, ethyl acetate) can only accept them.[6] The strength of hydrogen bonds can be influenced by the dielectric constant of the solvent.[7]

II. Inferred Solubility Profile of bis(N-Boc)-2-deoxystreptamine

| Solvent Category | Solvent | Inferred Solubility | Rationale for Inference |

| Nonpolar | Hexane | Sparingly Soluble / Insoluble | The polar hydroxyl and carbamate groups limit solubility in highly nonpolar solvents. Often used as an anti-solvent or in combination with more polar solvents for chromatography.[8] |

| Toluene | Sparingly Soluble | The aromatic ring provides some interaction with the Boc groups, but overall solubility is limited. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | A versatile solvent of moderate polarity, effectively solvating the entire molecule. Frequently used as a reaction solvent for Boc protection and subsequent modifications.[9][10][12][15] |

| Chloroform | Soluble | Similar to DCM, its polarity is suitable for dissolving Boc-protected amines. | |

| Tetrahydrofuran (THF) | Soluble | A common solvent for reactions involving Boc-protected amines, indicating good solubility.[15] | |

| Ethyl Acetate (EtOAc) | Soluble | Often used as a solvent for extraction and as a component of the mobile phase in column chromatography, indicating good solubility.[8] | |

| Acetone | Soluble | A polar aprotic solvent capable of hydrogen bond acceptance, which aids in solvating the hydroxyl groups. Used in purification of related compounds.[11] | |

| Acetonitrile (ACN) | Soluble | A polar aprotic solvent commonly used in reactions and purification, such as HPLC.[12] | |

| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent, expected to readily dissolve the compound. Used as a reaction solvent for related compounds.[9][15] | |

| Polar Protic | Methanol (MeOH) | Soluble | The alcohol can engage in hydrogen bonding with the hydroxyl groups of the solute, while its alkyl chain interacts with the Boc groups. Frequently used in mixed solvent systems for reactions and chromatography.[9][11][16] |

| Ethanol | Soluble | Similar properties to methanol, expected to be a good solvent. | |

| Isopropanol | Soluble | Expected to be a good solvent, with properties intermediate between ethanol and butanol. | |

| Water | Insoluble | The large, hydrophobic Boc groups significantly reduce the molecule's ability to be solvated by the highly polar, hydrogen-bonding network of water.[11] |

III. Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following gravimetric method is a reliable approach for determining the solubility of bis(N-Boc)-2-deoxystreptamine in a specific organic solvent at a given temperature.

Step-by-Step Methodology

-

Preparation:

-

Ensure the bis(N-Boc)-2-deoxystreptamine is of high purity and thoroughly dried to a constant weight.

-

Use anhydrous, high-purity grade organic solvents.

-

Pre-weigh several clean, dry glass vials with screw caps to the nearest 0.1 mg.

-

-

Equilibration:

-

Add a known volume of the selected organic solvent (e.g., 5.0 mL) to a vial.

-

Add an excess amount of bis(N-Boc)-2-deoxystreptamine to the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment (e.g., a shaker bath at 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure the solution reaches equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. This step is critical to remove any suspended microparticles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the vial containing the filtered saturated solution.

-

Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of inert gas) until the solid residue is completely dry.

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Record the final mass of the vial with the dried solute.

-

-

Calculation:

-

Mass of dissolved solute: (Final mass of vial + solute) - (Initial mass of empty vial)

-

Solubility ( g/100 mL): (Mass of dissolved solute / Volume of supernatant withdrawn) * 100

-

Experimental Workflow Diagram

Sources

- 1. research.cbc.osu.edu [research.cbc.osu.edu]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. organometallics.it [organometallics.it]

- 5. Partitioning of solutes in different solvent systems: the contribution of hydrogen-bonding capacity and polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. 2-Deoxystreptamine as a platform to design original inhibitors of oncogenic miRNA biogenesis [comptes-rendus.academie-sciences.fr]

- 9. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. mdpi.com [mdpi.com]

bis(N-Boc)-2-deoxystreptamine CAS number 189157-45-7 search

This guide serves as a definitive technical resource for 1,3-bis(N-tert-butoxycarbonyl)-2-deoxystreptamine (CAS 189157-45-7), a critical intermediate in the semi-synthesis of aminoglycoside antibiotics and RNA-targeting ligands.[1]

CAS Number: 189157-45-7 Synonyms: N,N'-Di-Boc-2-deoxystreptamine; 1,3-Di-N-Boc-2-DOS Molecular Formula: C₁₆H₃₀N₂O₆ Molecular Weight: 362.42 g/mol [1][2]

Executive Summary & Pharmacophore Significance

The 2-deoxystreptamine (2-DOS) ring is the conserved aglycone core found in the majority of clinically relevant aminoglycosides (e.g., neomycin, kanamycin, gentamicin).[1][3] It functions as the primary anchor for RNA recognition, specifically binding to the A-site of the bacterial 16S rRNA.[3]

Bis(N-Boc)-2-deoxystreptamine is the orthogonally protected derivative of this core.[1] By masking the N1 and N3 amino groups with acid-labile tert-butoxycarbonyl (Boc) groups, researchers can regioselectively manipulate the C4, C5, and C6 hydroxyl groups.[1][3] This allows for the synthesis of:

-

Next-Generation Antibiotics: Overcoming resistance mechanisms (e.g., aminoglycoside-modifying enzymes).[1][4]

-

RNA Ligands: Targeting viral RNA (e.g., HIV-1 TAR, RRE) or oncogenic microRNAs.[1][3]

Chemical Profile & Physical Properties[3][6][7][8][9]

| Property | Specification |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in CH₂Cl₂; insoluble in water |

| Melting Point | 218–220 °C (dec.)[1][3][5][6] |

| Stereochemistry | scyllo-Inositol pattern (all-trans substituents); meso compound |

| pKa (Parent) | N1/N3 amines of free 2-DOS: ~8.0 and ~9.0 |

| TLC Visualization | Ninhydrin (after acid dip), KMnO₄ stain |

Synthesis & Production Protocol

While total synthesis from quinic acid or glucose is possible, the most robust and cost-effective method for generating CAS 189157-45-7 is the degradation-protection strategy starting from Neomycin B.[1]

Experimental Workflow

Rationale: Neomycin B is inexpensive and chiral. Acidic hydrolysis cleaves the glycosidic bonds, releasing the achiral meso-2-DOS core.[1] Immediate Boc-protection prevents amine oxidation and facilitates purification.[1]

Step 1: Acid Hydrolysis of Neomycin B[3]

-

Dissolve Neomycin B sulfate (10 g) in concentrated HCl (100 mL).

-

Reflux at 90–100 °C for 12–16 hours. Note: Monitor by TLC to ensure complete cleavage of furanose and pyranose rings.[3]

-

Concentrate in vacuo to dryness. Co-evaporate with toluene to remove excess acid.

-

Purification: The crude residue (2-DOS dihydrochloride) is often used directly or precipitated from EtOH/water.

Step 2: N-Boc Protection[1][7]

-

Suspend the crude 2-DOS hydrochloride in a 1:1 mixture of 1,4-dioxane and water (100 mL).

-

Add Triethylamine (TEA) or NaOH to adjust pH to ~9.

-

Add Di-tert-butyl dicarbonate (Boc₂O) (2.5 equivalents relative to 2-DOS).[1]

-

Stir at room temperature for 12–24 hours.

-

Workup: Evaporate dioxane. Extract the aqueous phase with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3][6][7][8]

Step 3: Purification[3]

-

Flash Chromatography: Silica gel; Eluent: 5%

10% Methanol in Dichloromethane (DCM).[1][3] -

Yield: Typically 50–60% over two steps.

Synthesis Logic Diagram

Figure 1: Step-wise synthesis of bis(N-Boc)-2-deoxystreptamine via the degradation of Neomycin B.[1]

Synthetic Utility & Regioselectivity

The utility of CAS 189157-45-7 lies in the differentiation of its three hydroxyl groups (C4, C5, C6).[1][3] Because the molecule is meso, C4 and C6 are enantiotopic.[3] Desymmetrization is required to synthesize enantiopure 4,5- or 4,6-aminoglycosides.[1][3]

Key Functionalization Strategies

-

Vicinal Diol Protection (Acetalization):

-

Azide Introduction (Guanidinylation Precursor):

-

Activation of OH groups (Mesylation/Tosylation) followed by NaN₃ displacement allows the introduction of new amine sites, mimicking patterns found in fortified aminoglycosides like plazomicin.[3]

-

-

Glycosylation:

-

The free hydroxyls act as acceptors in Schmidt or thioglycoside glycosylation reactions to attach ribose or amino-sugar moieties.

-

Reactivity Map

Figure 2: Functionalization pathway transforming the scaffold into bioactive aminoglycoside mimetics.

Applications in Drug Discovery[3][4]

RNA Targeting

The 2-DOS core is a "privileged structure" for RNA binding. The protonated amines (at physiological pH) interact electrostatically with the negatively charged phosphate backbone of RNA, while the hydroxyls engage in hydrogen bonding with bases.[3]

-

Protocol: Bis(N-Boc)-2-DOS is conjugated with nucleobases (e.g., uracil, adenine) via linkers at the C4/C5 positions to create high-affinity ligands that inhibit the biogenesis of oncogenic microRNAs (e.g., miR-372).[1][3]

Overcoming Resistance

Bacterial resistance often arises from enzymes (AAC, APH, ANT) that acetylate, phosphorylate, or adenylate specific positions on the aminoglycoside.[1][3]

-

Strategy: Using CAS 189157-45-7, researchers synthesize "truncated" or "hindered" derivatives lacking the specific hydroxyls targeted by these enzymes, thereby restoring antibacterial activity against resistant strains (e.g., MRSA).[1][3]

References

-

Synthesis via Neomycin Degradation

-

Structural Analysis & NMR

-

Aminoglycoside Scaffold Review

-

Regioselective Modification

Sources

- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 2. BIS(N-BOC)-2-DEOXYSTREPTAMINE | 189157-45-7 [m.chemicalbook.com]

- 3. Development of 2-deoxystreptamine–nucleobase conjugates for the inhibition of oncogenic miRNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Deoxystreptamine [drugfuture.com]

- 6. idus.us.es [idus.us.es]

- 7. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin [mdpi.com]

- 8. 2-Deoxystreptamine Conjugates by Truncation–Derivatization of Neomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

A Senior Application Scientist's Guide to Identifying 2-DOS Acceptors for Glycosylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Foreword: The 2-Deoxysugar Challenge: Navigating a C2-Hydroxyl-Devoid Landscape

The synthesis of 2-deoxysugars and their corresponding glycosides is a formidable challenge in modern carbohydrate chemistry. These structures are integral components of numerous biologically active natural products, including antibiotics, anticancer agents, and cardiac glycosides.[1][2][3] The absence of a hydroxyl group at the C2 position, a critical stereodirecting element in conventional glycosylation, fundamentally alters the reactivity of the glycosyl donor and complicates the stereoselective formation of the glycosidic bond.[3][4] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the other side of the equation: the glycosyl acceptor. By understanding and strategically selecting the acceptor, we can exert significant control over the outcome of these challenging reactions.

The Crucial Role of the Acceptor in 2-Deoxysugar Glycosylation

In the absence of a participating group at the C2 position of the donor, the stereochemical outcome of a 2-deoxysugar glycosylation is a delicate interplay of the donor's leaving group, the reaction conditions, and, critically, the nucleophilicity and steric profile of the acceptor alcohol.[4][5] The reaction often proceeds through a spectrum of SN1 and SN2 pathways. A more SN1-like mechanism, involving a transient oxocarbenium ion intermediate, is favored by less nucleophilic acceptors and tends to yield the thermodynamically more stable α-glycoside. Conversely, a more SN2-like pathway, where the acceptor directly displaces the leaving group, is favored by highly nucleophilic acceptors and typically results in the formation of the β-glycoside.[5][6]

This guide will equip you with the knowledge and tools to rationally select 2-DOS acceptors to achieve your desired stereochemical outcome.

Part 1: Deconstructing Acceptor Reactivity: A Multifactorial Analysis

The reactivity of a glycosyl acceptor is not an intrinsic, immutable property but rather a tunable characteristic influenced by a combination of electronic and steric factors.

Electronic Effects: The Nucleophilicity Spectrum

The nucleophilicity of the acceptor's hydroxyl group is a primary determinant of the glycosylation outcome.[4][5] Electron-withdrawing groups (EWGs) in the vicinity of the reacting hydroxyl group decrease its nucleophilicity, "disarming" the acceptor. Conversely, electron-donating groups (EDGs) "arm" the acceptor, increasing its nucleophilicity.

Table 1: Influence of Protecting Groups on Acceptor Nucleophilicity

| Protecting Group | Electronic Effect | Impact on Nucleophilicity |

| Benzoyl (Bz) | Electron-withdrawing | Decreases |

| Acetyl (Ac) | Electron-withdrawing | Decreases |

| Pivaloyl (Piv) | Weakly electron-donating | Increases (relative to esters) |

| Benzyl (Bn) | Weakly electron-donating | Increases |

| Silyl ethers (e.g., TBS, TIPS) | Electron-donating | Increases |